molecular formula C9H7BrF4O2 B2952039 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole CAS No. 220004-17-1

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Cat. No. B2952039
M. Wt: 303.051
InChI Key: YZBBPTSCMLAFKB-UHFFFAOYSA-N
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Patent
US05936102

Procedure details

A solution of 54.42 g of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene in 500 ml of an acid mixture of acetic acid (96% by weight)/hydrobromic acid (48% by weight) 2.5:1 was stirred for 43 hours under reflux, the completeness of the reaction being monitored by gas chromatography (GC). The reaction mixture was then cooled to 20° C. and poured into water. The organic phase was separated off and the aqueous phase was extracted twice with dichloromethane. The extracts were added to the organic phase, and the mixture was dried over magnesium sulfate and evaporated in vacuo. Distillation of the residue gave 43.55 g (83.9% of theory) of 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-phenol of boiling point 84° C./20 mbar.
Quantity
54.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:16])([F:15])[C:3]([F:14])([F:13])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11]C.C(O)(=O)C.Br>O>[Br:1][C:2]([F:15])([F:16])[C:3]([F:13])([F:14])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11]

Inputs

Step One
Name
Quantity
54.42 g
Type
reactant
Smiles
BrC(C(OC1=C(C=CC=C1)OC)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
acid
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred for 43 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with dichloromethane
ADDITION
Type
ADDITION
Details
The extracts were added to the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
BrC(C(OC1=C(C=CC=C1)O)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43.55 g
YIELD: PERCENTYIELD 83.9%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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